Terutroban
説明
Terutroban is an antiplatelet agent developed by Servier Laboratories . It is a selective thromboxane prostanoid (TP) antagonist and is an orally active drug in clinical development for the secondary prevention of acute thrombotic complications . It has been shown to improve endothelial function after a single administration in patients with coronary artery disease .
Synthesis Analysis
The total synthesis of Terutroban is achieved using the Claisen rearrangement, Friedel–Crafts acylation, and Heck coupling as key reactions, avoiding the classical Diels–Alder approach used before .Molecular Structure Analysis
The molecular formula of Terutroban is C20H22ClNO4S . The molecular weight is 407.91 g/mol .Chemical Reactions Analysis
The key reactions involved in the synthesis of Terutroban include the Claisen rearrangement, Friedel–Crafts acylation, and Heck coupling .Physical And Chemical Properties Analysis
Terutroban has a molecular weight of 407.91 g/mol and a molecular formula of C20H22ClNO4S . More detailed physical and chemical properties can be found in the Safety Data Sheet .科学的研究の応用
Neurovascular Events Prevention
- Scientific Field: Neurology
- Application Summary: Terutroban, a thromboxane–prostaglandin receptor antagonist, has been studied for its potential to prevent neurovascular events following subarachnoid haemorrhage .
- Methods of Application: In a study, a rat double subarachnoid haemorrhage model was produced by injecting autologous blood into the cisterna magna twice. Rats exposed to subarachnoid haemorrhage were treated with Terutroban by gastric gavage during the first 5 days after haemorrhage .
- Results: Terutroban was found to protect against blood-brain barrier disruption, exert an anti-apoptotic effect, and improve cerebral perfusion. It also mitigated basilar artery vasoconstriction, neurological deficits, body weight loss, and cerebral production of vasoconstrictors .
Antiplatelet Agent
- Scientific Field: Cardiology
- Application Summary: Terutroban has been studied as an antiplatelet agent. It showed promise in phase II clinical trials, but was found to offer no advantage over aspirin with regards to bleeding risk .
- Results: While Terutroban showed promise as an antiplatelet agent, it did not offer any significant advantages over existing treatments such as aspirin .
Atherogenesis Prevention
- Scientific Field: Vascular Biology
- Application Summary: Researchers have found that Terutroban can prevent the development of aorta hyperplasia and has beneficial effects on fibrotic processes, suggesting it may be useful in preventing or retarding atherogenesis .
- Results: Terutroban was found to have beneficial effects in preventing or retarding atherogenesis .
Secondary Prevention of Thrombotic Events
- Scientific Field: Cardiovascular Disease
- Application Summary: Terutroban is an antiplatelet agent that is being developed for use in the secondary prevention of thrombotic events in cardiovascular disease .
- Methods of Application: In the PERFORM study, patients with a history of ischemic stroke and recent transient ischemic attacks (TIAs) were randomly allocated to treatment with either terutroban 30 mg/day or aspirin 100 mg/day .
- Results: The study found that terutroban was not superior to aspirin in the prevention of cerebral and cardiovascular ischemic events .
Improvement of Endothelium-Dependent Dilatation
- Scientific Field: Vascular Biology
- Application Summary: Terutroban has been found to improve endothelium-dependent dilatation .
- Results: The results strongly support beneficial vascular effects of terutroban through a platelet-independent mechanism in patients already treated with aspirin .
Atherothrombosis Treatment
- Scientific Field: Cardiovascular Disease
- Application Summary: Terutroban has been studied as a potential candidate for atherothrombosis treatment. It has been found to block atherosclerosis progression and transform lesions towards a more stable phenotype .
- Results: Terutroban has shown promise in the treatment of atherothrombosis, with potential benefits in blocking atherosclerosis progression and stabilizing lesions .
Safety And Hazards
Terutroban may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing mist, gas, or vapors, and to avoid contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition .
特性
IUPAC Name |
3-[(6R)-6-[(4-chlorophenyl)sulfonylamino]-2-methyl-5,6,7,8-tetrahydronaphthalen-1-yl]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClNO4S/c1-13-2-3-14-12-16(6-9-19(14)18(13)10-11-20(23)24)22-27(25,26)17-7-4-15(21)5-8-17/h2-5,7-8,16,22H,6,9-12H2,1H3,(H,23,24)/t16-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWEOXFSBSQIWSY-MRXNPFEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(CC(CC2)NS(=O)(=O)C3=CC=C(C=C3)Cl)C=C1)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C2=C(C[C@@H](CC2)NS(=O)(=O)C3=CC=C(C=C3)Cl)C=C1)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30870091 | |
Record name | Terutroban | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30870091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
407.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Terutroban | |
CAS RN |
165538-40-9 | |
Record name | Terutroban | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=165538-40-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Terutroban [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0165538409 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Terutroban | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30870091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TERUTROBAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A6WX9391D8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。